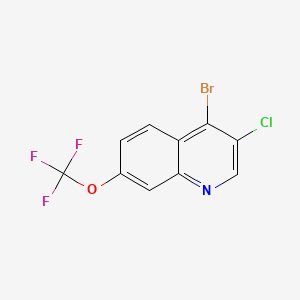

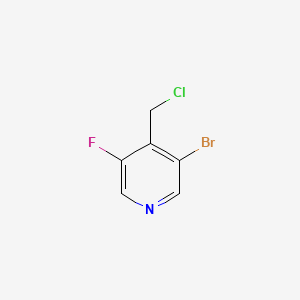

3-Bromo-4-(chloromethyl)-5-fluoropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The solid-state crystal structure of 3-Bromo-4-(chloromethyl)-5-fluoropyridine has been investigated using single-crystal X-ray diffraction (SCXRD) analysis. This technique provides insights into the arrangement of atoms within the crystal lattice. Additionally, computational Density Functional Theory (DFT) methods have been employed to study the compound’s electronic structure and energetics .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Reactivity Insights

The compound can be used in structural analysis and reactivity studies . For example, it can be used in the examination of compounds using computational Density Functional Theory (DFT) and related methodologies .

Intermolecular Interactions Study

3-Bromo-4-(chloromethyl)-5-fluoropyridine can be used to study intermolecular interactions within crystal structures . This can provide a detailed representation of the molecule’s shape and properties within its crystalline environment .

Energy Framework Calculations

This compound can be used in energy framework calculations . This approach helps understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal .

Chemical Reactivity Properties

3-Bromo-4-(chloromethyl)-5-fluoropyridine can be used to study chemical reactivity properties . The Conceptual DFT (CDFT) can be applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .

Wirkmechanismus

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its target could be related to transition metal catalysts involved in carbon–carbon bond formation.

Mode of Action

The mode of action of 3-Bromo-4-(chloromethyl)-5-fluoropyridine is likely to involve its interaction with a transition metal catalyst, such as palladium, in a Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 3-Bromo-4-(chloromethyl)-5-fluoropyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of 3-Bromo-4-(chloromethyl)-5-fluoropyridine’s action are likely to be related to its role in the Suzuki–Miyaura cross-coupling reaction . By facilitating the formation of new carbon–carbon bonds, this compound can contribute to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-(chloromethyl)-5-fluoropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of certain functional groups or the pH of the environment could potentially affect the compound’s action.

Eigenschaften

IUPAC Name |

3-bromo-4-(chloromethyl)-5-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGHVVFPSJRQBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700085 |

Source

|

| Record name | 3-Bromo-4-(chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(chloromethyl)-5-fluoropyridine | |

CAS RN |

1227573-06-9 |

Source

|

| Record name | 3-Bromo-4-(chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride](/img/structure/B594889.png)